N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound characterized by the presence of fluorine atoms and an oxazole ring
Properties
Molecular Formula |
C18H13F3N2O3 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C18H13F3N2O3/c1-10(25-13-5-3-12(19)4-6-13)18(24)22-17-9-16(23-26-17)11-2-7-14(20)15(21)8-11/h2-10H,1H3,(H,22,24) |
InChI Key |
DMNRIWVPDKWWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC(=C(C=C2)F)F)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The oxazole ring may participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3,4-difluorophenyl)propanamide
- N-(3-{[(3,4-difluorophenyl)methyl]amino}phenyl)propanamide
Uniqueness
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)propanamide is unique due to its specific combination of fluorine atoms and the oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
